

In-Depth Technical Guide: Properties of trans-1,4-bis(tosyloxymethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	trans-Cyclohexane-p-bis(C-OTs)	
Cat. No.:	B15621121	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-bis(tosyloxymethyl)cyclohexane, also referred to as **trans-Cyclohexane-p-bis(C-OTs)**, is a key bifunctional linker molecule increasingly utilized in the field of targeted protein degradation. Its rigid trans-cyclohexyl core imparts conformational stability to Proteolysis Targeting Chimeras (PROTACs), influencing their binding affinity and the formation of the ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the known properties, synthesis, and relevant applications of this important chemical entity.

Chemical and Physical Properties

The immediate precursor to trans-1,4-bis(tosyloxymethyl)cyclohexane is trans-1,4-cyclohexanedimethanol. The properties of this precursor are well-documented and essential for the synthesis of the target molecule.

Precursor: trans-1,4-Cyclohexanedimethanol

Property	Value	Reference
CAS Number	3236-48-4	[1][2]
Molecular Formula	C8H16O2	[2]
Molecular Weight	144.21 g/mol	[2]
Appearance	White crystalline powder	[2]
Melting Point	61-66 °C	[2]
Boiling Point	283 °C	[3]
Density	1.0200 g/mL	[2]
Solubility	Soluble in water	[2]

While specific experimental data for the final product, trans-1,4-

bis(tosyloxymethyl)cyclohexane, is not widely published in comprehensive databases, its properties can be inferred from its structure and the tosylation reaction. It is expected to be a stable, crystalline solid with significantly reduced polarity compared to its diol precursor.

Experimental Protocols

The synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane involves the tosylation of trans-1,4-cyclohexanedimethanol. The following is a generalized experimental protocol based on standard tosylation procedures.

Synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane

Materials:

- trans-1,4-cyclohexanedimethanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or another suitable base)
- Dichloromethane (DCM) or other suitable aprotic solvent

- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-1,4-cyclohexanedimethanol in anhydrous pyridine or a mixture of an aprotic solvent like DCM and a base such as triethylamine.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (at least 2 molar equivalents) to the cooled solution with stirring. The reaction is exothermic, and the temperature should be maintained at or below 0 °C during the addition.
- Reaction: Allow the reaction mixture to stir at 0 °C for a few hours and then let it warm to room temperature, stirring overnight to ensure complete reaction.
- Work-up:
 - Quench the reaction by the slow addition of cold water or ice.
 - If DCM was used as a solvent, separate the organic layer. If pyridine was the solvent, extract the product into a suitable organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water,
 saturated NaHCO₃ solution, and finally with brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent.

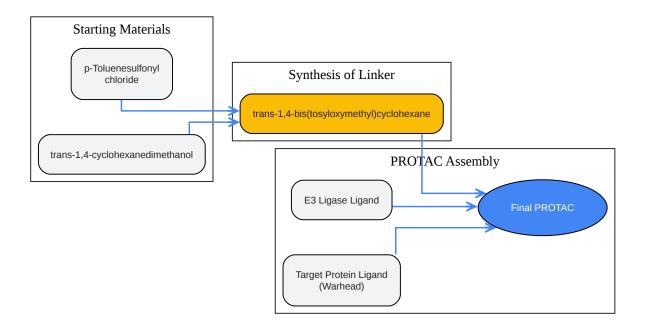
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield pure trans-1,4-bis(tosyloxymethyl)cyclohexane as a white solid.

Role in PROTACs and Signaling Pathways

trans-1,4-bis(tosyloxymethyl)cyclohexane serves as a rigid linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[3][4] The general mechanism of action for a PROTAC is a key signaling pathway in targeted protein degradation.

The rigid nature of the trans-cyclohexyl linker is crucial for pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] This can lead to enhanced degradation efficiency of the target protein.

The signaling pathway initiated by a PROTAC containing this linker can be visualized as follows:



Click to download full resolution via product page

PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using trans-1,4-bis(tosyloxymethyl)cyclohexane typically involves sequential nucleophilic substitution reactions where the tosylate groups act as excellent leaving groups.

Click to download full resolution via product page

PROTAC synthesis workflow.

In conclusion, trans-1,4-bis(tosyloxymethyl)cyclohexane is a valuable synthetic building block, particularly in the design and development of PROTACs. Its rigid stereochemistry provides a level of conformational constraint that can be advantageous for optimizing the efficacy of these novel therapeutic agents. Further research into the specific properties of this linker and its impact on the pharmacokinetics and pharmacodynamics of PROTACs is an active area of investigation in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Properties of trans-1,4-bis(tosyloxymethyl)cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621121#what-are-the-properties-of-trans-cyclohexane-p-bis-c-ots]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com